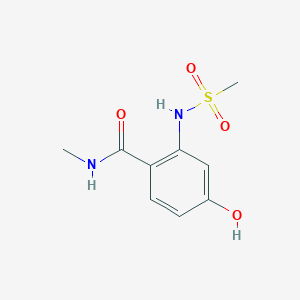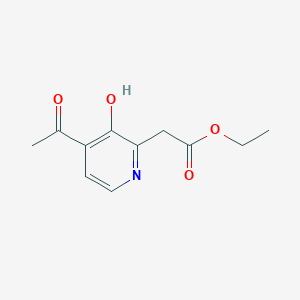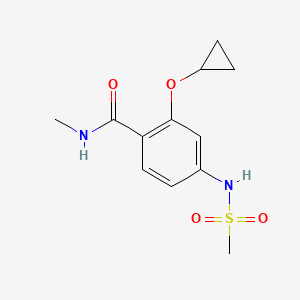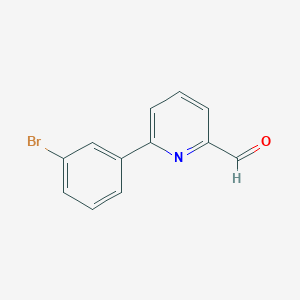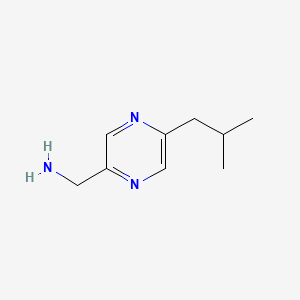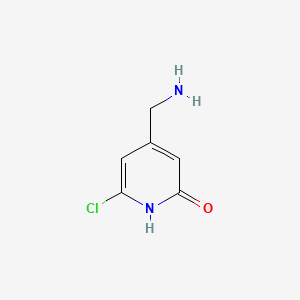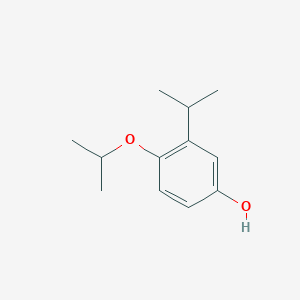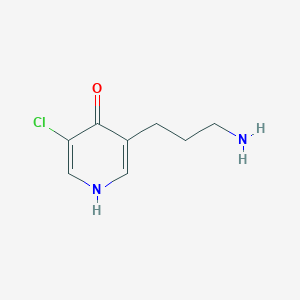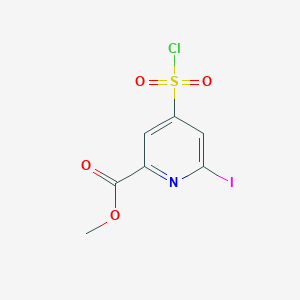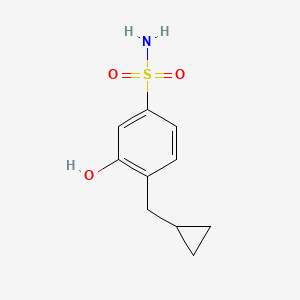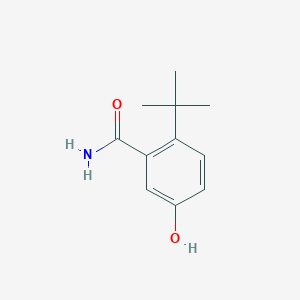
2-Tert-butyl-5-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-5-hydroxybenzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a tert-butyl group and a hydroxyl group attached to a benzene ring, along with an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-hydroxybenzamide typically involves the condensation of 2-tert-butyl-5-hydroxybenzoic acid with an appropriate amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is efficient and eco-friendly, providing high yields of the desired benzamide.
Industrial Production Methods: In industrial settings, the preparation of benzamides often involves the use of oxalic acid dihydrate in solvent-free conditions . This method is advantageous due to its simplicity, low cost, and reduced environmental impact. The reaction typically involves the use of tert-butyl acetate or tert-butanol as a source of the tert-butyl group.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Tert-butyl-5-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Applications De Recherche Scientifique
2-Tert-butyl-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-tert-butyl-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins, affecting their structure and function. The amide group can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
- 5-tert-Butyl-2-hydroxybenzaldehyde
Comparison: 2-Tert-butyl-5-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-tert-butyl-5-hydroxybenzamide |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-5-4-7(13)6-8(9)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
Clé InChI |
VEIUSFHVWHEJPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)

